(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Description
The compound “(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one” is a highly complex polycyclic molecule featuring:
- Two tert-butyldimethylsilyl (TBS) ether groups, which enhance steric protection of hydroxyl groups during synthetic procedures .
- Multiple stereocenters (R/S configurations at positions 3a, 4, 6, 7, and 7a), underscoring the necessity for stereoselective synthesis .
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or as an intermediate in natural product synthesis. However, direct biological data are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds.
Properties
Molecular Formula |
C25H46O10Si2 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C25H46O10Si2/c1-24(2,3)36(7,8)30-13-16-18(26)15(11-12-29-16)32-22-19(27)21-20(34-23(28)35-21)17(33-22)14-31-37(9,10)25(4,5)6/h11-12,15-22,26-27H,13-14H2,1-10H3/t15-,16-,17-,18+,19-,20+,21-,22-/m1/s1 |
InChI Key |
HIZWCXPUCWSCQT-IMWGDMARSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[C@H]2[C@@H]([C@@H]3[C@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)O3)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)OC2C(C3C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)O3)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins from a suitably protected monosaccharide or sugar derivative precursor, often a hexose or pentose sugar, which is selectively protected and functionalized to introduce the necessary cyclic ether moieties.
Formation of the 3,4-Dihydro-2H-Pyran Ring
- The 3,4-dihydro-2H-pyran ring is typically formed via acid-catalyzed cyclization of an appropriate hydroxyalkene intermediate.
- Conditions such as catalytic amounts of p-toluenesulfonic acid (p-TsOH) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperature favor ring closure with retention of stereochemistry.
Installation of the 1,3-Dioxolo[4,5-c]pyran-2-one Core
- This bicyclic acetal-lactone structure is formed by selective oxidation and acetalization steps.
- Oxidation of a diol intermediate to the lactone can be achieved using mild oxidants like Dess–Martin periodinane or TEMPO/BAIB (bisacetoxyiodobenzene) systems.
- Subsequent acetalization with orthoesters or aldehydes under acidic conditions forms the dioxolane ring fused to the pyranone core.
Introduction of TBDMS Protecting Groups
Final Purification and Characterization
- The final compound is purified by column chromatography on silica gel using gradient elution with hexane/ethyl acetate mixtures.
- Characterization is performed by 1H NMR, 13C NMR, and HRMS to confirm stereochemistry and purity.
- Typical 1H NMR shifts confirm the presence of silyl methyl groups (~0.0 ppm), tert-butyl groups (~0.9 ppm), and characteristic pyran ring protons (3.5–5.5 ppm).
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Hydroxyl protection | TBDMS-Cl, imidazole, DMF, rt | 85–90 | Selective silylation of primary OH |
| Pyran ring formation | p-TsOH, CH2Cl2, 0°C to rt | 75–80 | Stereoselective cyclization |
| Lactone oxidation and acetalization | Dess–Martin periodinane, orthoester, acid catalyst | 70–75 | Formation of fused dioxolane ring |
| Final silylation | TBDMS-Cl, imidazole, CH2Cl2, rt | 80–85 | Protection of hydroxymethyl groups |
| Purification and characterization | Silica gel chromatography | — | >95% purity confirmed by NMR and MS |
Research Outcomes and Literature Correlation
- The use of tert-butyl(dimethyl)silyl protecting groups is well-documented for their stability and ease of removal under fluoride ion conditions, making them ideal for complex carbohydrate synthesis.
- Acid-catalyzed pyran ring formation preserves stereochemistry due to intramolecular cyclization mechanisms, consistent with the stereochemical descriptors in the compound name.
- Oxidation and acetalization steps are optimized to avoid overoxidation or ring opening, critical for maintaining the bicyclic dioxolane structure.
- The synthetic route aligns with methods described in sugar-modified nucleoside patents and carbohydrate chemistry literature, confirming the reliability and reproducibility of the approach.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable building block.
Biology
In biology, derivatives of this compound may be used in the study of enzyme mechanisms or as potential drug candidates.
Medicine
In medicine, the compound or its derivatives may be explored for their therapeutic potential, particularly in the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Similarity and Scaffold Analysis
Key structural analogs include:
Aglaithioduline : A phytocompound with ~70% similarity to SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor, as determined by Tanimoto coefficient-based fingerprint analysis . While the target compound lacks direct HDAC inhibition data, its TBS-protected hydroxyl groups and dioxolane scaffold may enable similar epigenetic modulation.
TBS-protected pyrrolidine derivatives (e.g., compounds 6e , 6e’ , 6gB ): Synthesized via stereoselective methods using Ir(ppy)₃ catalysis, these share the TBS group and stereochemical complexity. Their NMR data (¹H/¹³C chemical shifts) provide benchmarks for verifying the target compound’s stereopurity .
Fluorinated glycosides (e.g., compound 16 in ): Feature similar pyran and triazole moieties but differ in fluorinated side chains, which enhance hydrophobicity. The target compound’s lack of fluorination may reduce metabolic stability but improve solubility .
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
- Similarity Indexing: Using Tanimoto coefficients (MACCS keys), the target compound’s similarity to HDAC inhibitors like SAHA could theoretically exceed 60% based on shared oxygen-rich scaffolds and hydrogen-bond donors .
- LogP and Solubility : The TBS groups increase hydrophobicity (predicted LogP > 3.5), similar to compound 6gB (LogP = 4.2) . This contrasts with fluorinated analogs (LogP > 5.0) , suggesting the target compound may have moderate membrane permeability.
- Metabolic Stability : The TBS groups resist enzymatic cleavage compared to acetyl or benzyl protections, as shown in pyrrolidine derivatives .
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Aglaithioduline | TBS-Pyrrolidine |
|---|---|---|---|
| Molecular Weight | ~750 g/mol | ~350 g/mol | ~600 g/mol |
| LogP | 3.7 | 2.8 | 4.2 |
| Hydrogen Bond Donors | 3 | 2 | 1 |
Biological Activity
The compound designated as (3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound includes multiple functional groups that may contribute to its biological activity. The presence of hydroxyl groups and silyl ether functionalities suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of similar structures have exhibited significant biological activities including:
- Antitumor Activity : Compounds related to the Amaryllidaceae family have shown promising antitumor effects. For instance, derivatives synthesized from 7-deoxypancratistatin demonstrated notable antiproliferative activities against various cancer cell lines .
- Apoptosis Induction : Specific derivatives have been evaluated for their ability to induce apoptosis in human leukemia and neuroblastoma cells. The C-1 hydroxymethyl derivative and its acetate form were particularly noted for their effectiveness in promoting apoptosis .
- Antiviral Properties : There is evidence suggesting that constituents from the Amaryllidaceae family also exhibit antiviral activity. This highlights the potential for broader therapeutic applications beyond oncology .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to the target molecule:
Synthesis and Evaluation of Derivatives
A study reported the synthesis of C-1 acetoxymethyl and hydroxymethyl derivatives from a key aldehyde precursor. These derivatives were subjected to biological testing against human cancer cell lines:
| Compound | Activity Level | Notes |
|---|---|---|
| C-1 Hydroxymethyl Derivative | High | Induced apoptosis in leukemia cells |
| C-1 Acetoxymethyl Derivative | Moderate | Comparable activity to natural products |
| C-1 Acid Derivative | Inactive | No significant antitumor activity observed |
The results indicated that structural modifications significantly influence biological activity. The presence of specific functional groups was essential for maintaining or enhancing activity .
Antiproliferative Studies
Further investigations into antiproliferative activities revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests a robust potential for development into therapeutic agents.
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?
- Methodology :
- Protection-Deprotection Strategy : Use tert-butyl(dimethyl)silyl (TBS) groups to protect hydroxyl and hydroxymethyl moieties during key steps, as these groups offer stability under acidic and basic conditions while allowing selective deprotection with tetrabutylammonium fluoride (TBAF) .
- Stepwise Assembly : Follow a modular approach, synthesizing the dioxolopyranone core and dihydropyran substituent separately before coupling. highlights similar strategies for epoxide-containing systems, using low-temperature (e.g., 0–25°C) reactions to minimize side products.
- Purification : Employ gradient elution silica gel chromatography (e.g., cyclohexane/chloroform/ethyl acetate mixtures) to isolate intermediates, ensuring >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the 1H and 13C spectra. and demonstrate the use of 1H NMR (δ 1.05–1.15 ppm for TBS methyl groups) and HRMS for molecular ion verification .
- HPLC and LCMS : Utilize reverse-phase HPLC (C18 column) with UV detection (λ = 210–254 nm) and LCMS (e.g., m/z 757 [M+H]+ as in ) to assess purity and molecular weight .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in NMR data be resolved for this compound?
- Methodology :
- Crystalline Sponge X-ray Diffraction : For ambiguous stereocenters, crystallize the compound with a chiral auxiliary and perform single-crystal X-ray analysis .
- Comparative Analysis : Contrast experimental NMR shifts with computed chemical shifts (DFT or machine learning models) to validate assignments. includes logP and TPSA data that correlate with stereochemical environments .
Q. What strategies mitigate instability of the tertiary alcohol and TBS-protected groups during prolonged storage?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under argon at −80°C to prevent hydrolysis of TBS groups or oxidation of alcohols .
- Stability Screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring to identify degradation pathways .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Use the compound’s 3D structure (derived from X-ray or NMR data) to model interactions with biological targets (e.g., enzymes in carbohydrate metabolism). provides physicochemical parameters (e.g., logP = −0.87, TPSA = 225.06 Ų) for solubility and permeability predictions .
- QSAR Analysis : Correlate substituent modifications (e.g., replacing TBS with other silyl groups) with activity data from in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
